Cas no 501126-13-2 (tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate)
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxylic acid, 4-(6-fluoro-3-pyridinyl)-, 1,1-dimethylethylester
- 1-Piperazinecarboxylic acid, 4-(6-fluoro-3-pyridinyl)-, 1,1-dimethylethyl ester
- tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate
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- MDL: MFCD11872628
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247346-1g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 1g |
$1200.0 | 2023-09-15 | ||
| Enamine | EN300-247346-5g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 5g |
$3479.0 | 2023-09-15 | ||
| Enamine | EN300-247346-10g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 10g |
$5159.0 | 2023-09-15 | ||
| Enamine | EN300-247346-0.05g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 95% | 0.05g |
$1008.0 | 2024-06-19 | |
| Enamine | EN300-247346-0.1g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 95% | 0.1g |
$1056.0 | 2024-06-19 | |
| Enamine | EN300-247346-0.25g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 95% | 0.25g |
$1104.0 | 2024-06-19 | |
| Enamine | EN300-247346-0.5g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 95% | 0.5g |
$1152.0 | 2024-06-19 | |
| Enamine | EN300-247346-1.0g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 95% | 1.0g |
$1200.0 | 2024-06-19 | |
| Enamine | EN300-247346-2.5g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 95% | 2.5g |
$2351.0 | 2024-06-19 | |
| Enamine | EN300-247346-5.0g |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |
501126-13-2 | 95% | 5.0g |
$3479.0 | 2024-06-19 |
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate
Introduction to Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS No. 501126-13-2)
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate, with the CAS number 501126-13-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of a tert-butyl group and a 6-fluoropyridin-3-yl moiety in its structure contributes to its unique chemical properties and biological interactions.
The piperazine core is a common scaffold in many pharmacologically active molecules due to its ability to interact with various biological targets. In particular, piperazine derivatives have been extensively studied for their roles in central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory applications. The introduction of fluorine atoms into the pyridine ring enhances the metabolic stability and binding affinity of the compound, making it a valuable candidate for further medicinal chemistry exploration.
In recent years, there has been growing interest in fluorinated pyridine derivatives due to their enhanced bioavailability and improved pharmacokinetic profiles. The compound tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate exemplifies this trend, as it combines the advantages of both fluorine substitution and piperazine-based scaffolds. This combination has been shown to enhance binding interactions with biological targets, leading to potential therapeutic benefits.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The structural features of tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate suggest that it may interact with a variety of enzymes and receptors, making it a versatile tool for drug discovery. For instance, studies have indicated that similar piperazine derivatives can modulate neurotransmitter systems, which could have implications for treating conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluorine atom at the 6-position of the pyridine ring is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve high selectivity and efficiency in these transformations.
The tert-butyl group at the carboxylic acid position provides stability to the molecule while also facilitating further functionalization. This makes tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate a valuable intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced biological activity and improved pharmacological profiles.
In conclusion, tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS No. 501126-13-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug development. As our understanding of medicinal chemistry continues to evolve, compounds like this one will play a crucial role in discovering new treatments for various diseases.
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